Zirconium sulfate

Vue d'ensemble

Description

Chemical Composition and Properties

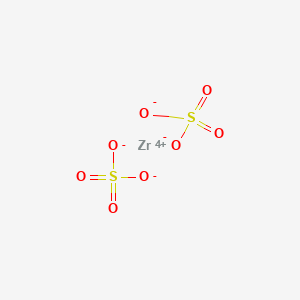

Zirconium sulfate, with the chemical formula Zr(SO₄)₂·xH₂O, is a hygroscopic compound commonly found in hydrated forms. It is characterized by its high solubility in water, forming acidic solutions (pH ~2–3) due to sulfate ion dissociation . Key properties include:

- Molecular Weight: Varies with hydration (e.g., tetrahydrate: ~355.41 g/mol).

- Appearance: White crystalline solid.

- Thermal Stability: Decomposes upon heating to form zirconium oxide (ZrO₂) and sulfur trioxide (SO₃) .

Applications

this compound is industrially significant as:

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Zirconium sulfate can be synthesized through the reaction of zirconium oxide with sulfuric acid. The reaction is as follows: [ \text{ZrO}_2 + 2 \text{H}_2\text{SO}_4 + \text{H}_2\text{O} \rightarrow \text{Zr(SO}_4\text{)}_2(\text{H}_2\text{O})_x ] where ( x ) can vary depending on the degree of hydration .

Industrial Production Methods: The industrial production of this compound typically involves the alkali decomposition of zircon. The three primary methods of alkali decomposition are:

- Sodium hydroxide fusion method

- Sodium carbonate sintering method

- Lime sintering method

Analyse Des Réactions Chimiques

Types of Reactions: Zirconium sulfate undergoes various chemical reactions, including:

Oxidation and Reduction: this compound can be reduced to zirconium oxide in the presence of reducing agents.

Substitution: It can react with other sulfates or oxides to form different zirconium compounds.

Common Reagents and Conditions:

Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide.

Reduction: Involves the use of reducing agents such as hydrogen gas.

Substitution: Involves the use of other metal sulfates or oxides under controlled temperature and pressure conditions.

Major Products Formed:

Zirconium oxide (ZrO₂): Formed through reduction reactions.

Zirconium hydroxide (Zr(OH)₄): Formed through hydrolysis reactions.

Applications De Recherche Scientifique

Industrial Applications

-

Catalysis :

- Solid Acid Catalyst : Sulfated zirconia is widely recognized as an effective solid acid catalyst for numerous reactions, including hydrocarbon isomerization, esterification, and dehydration processes. The catalytic activity is attributed to the presence of sulfate groups that enhance the Lewis acidity of zirconium .

- Acid Catalysis in Organic Reactions : Zirconium sulfate has been employed in various organic synthesis reactions, such as glycerol acetylation, where it demonstrated significant catalytic performance .

- Water Treatment :

- Coatings and Pigments :

Research Applications

- Environmental Monitoring :

- Chemical Synthesis :

Case Studies

Mécanisme D'action

The mechanism of action of zirconium sulfate involves its ability to form complexes with various ligands. In biological systems, it can interact with proteins and amino acids, leading to their precipitation. In industrial applications, it acts as a catalyst support, enhancing the activity of catalytic reactions by providing a stable surface for the catalyst .

Comparaison Avec Des Composés Similaires

Sulfated Zirconia (SO₄²⁻/ZrO₂)

Sulfated zirconia, derived from zirconium sulfate calcination, exhibits distinct properties:

Key Insight : Sulfated zirconia’s enhanced acidity and surface area make it superior for catalytic applications, whereas this compound serves primarily as a synthesis intermediate .

Zirconium Oxide (ZrO₂)

Zirconium oxide, a decomposition product of this compound, differs notably:

- Structure: Exists in monoclinic, tetragonal, or cubic phases, depending on synthesis conditions .

- Surface Modifications : Sulfation of ZrO₂ increases surface area (e.g., from 30 m²/g to 120 m²/g) and introduces Brønsted acid sites .

- Applications : Used in ceramics, oxygen sensors, and biomedical implants, contrasting with this compound’s role in solution-phase chemistry .

Mechanistic Difference : this compound’s sulfate groups are structural components, while sulfated zirconia’s sulfates are surface-bound modifiers .

Barium Sulfate (BaSO₄)

A structurally analogous sulfate, BaSO₄, diverges in key aspects:

| Property | This compound | Barium Sulfate |

|---|---|---|

| Solubility | Highly water-soluble | Insoluble in water |

| Acidity | Acidic (pH ~2–3) | Neutral (pH ~7) |

| Applications | Catalysis, tanning | Radiopacifier in cements |

Functional Contrast : BaSO₄’s inertness makes it suitable for medical imaging, while this compound’s reactivity enables catalytic and crosslinking uses .

Other Metal Sulfates (e.g., ZnSO₄, MgSO₄)

- Structural Variations : In MZr sulfates (M = Mn, Co, Ni), sulfate groups exhibit bond-length distortions (S–O: 1.44–1.49 Å) due to interactions with divalent vs. tetravalent metal ions . This compound’s Zr⁴⁺ induces stronger polarization of sulfate ions, enhancing acidity .

- Catalytic Performance : this compound-derived catalysts (e.g., ZrHZSM-5 zeolites) outperform those from zirconium nitrate or chloride due to optimized acidity and crystallinity .

Activité Biologique

Zirconium sulfate (Zr(SO₄)₂) is a compound that has garnered attention in various fields, particularly in its biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its cytotoxicity, antimicrobial properties, and potential therapeutic applications.

This compound can be synthesized through various methods, including precipitation from zirconium oxychloride solutions. The physicochemical properties of this compound, such as solubility and stability, are crucial for its biological applications. The compound is often characterized using techniques like X-ray diffraction (XRD), Fourier transform infrared spectroscopy (FT-IR), and scanning electron microscopy (SEM) to ascertain its structural and morphological features.

Cytotoxicity Studies

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study involving sulphated zirconia nanoparticles (which contain this compound) showed a dose-dependent inhibition of cell growth in colon cancer cells (HT29) and breast cancer cells (MCF-7). The IC₅₀ values for these nanoparticles were reported as follows:

| Cell Line | IC₅₀ Value (μg/mL) |

|---|---|

| HT29 (Colon Cancer) | 45.3 |

| MCF-7 (Breast Cancer) | 89.9 |

| MCF-10a (Normal Breast) | 151.6 |

These results indicate that sulphated zirconia nanoparticles are more effective against cancerous cells compared to normal cells, suggesting their potential as chemotherapeutic agents .

Antimicrobial Activity

This compound also exhibits notable antimicrobial properties. Research has indicated that sulphated zirconia nanoparticles can inhibit the growth of various bacterial strains, including:

- Gram-positive bacteria : Methicillin-resistant Staphylococcus aureus (MRSA)

- Gram-negative bacteria : Pseudomonas aeruginosa, Salmonella choleraesuis

However, it was found that these nanoparticles did not exhibit antifungal activity against Candida albicans, indicating a selective antimicrobial profile .

Case Studies and Applications

- Cancer Treatment : In vitro studies have shown that sulphated zirconia nanoparticles can effectively reduce the viability of cancer cells while sparing normal cells to some extent. This selective toxicity is crucial for developing targeted cancer therapies.

- Antibacterial Agents : The ability of this compound to combat resistant bacterial strains positions it as a potential candidate for developing new antimicrobial agents in an era where antibiotic resistance is a growing concern.

- Catalytic Applications : Beyond biological activity, this compound has been explored for its catalytic properties, particularly in organic synthesis reactions such as glycerol acetylation. Its role as an acid catalyst highlights its versatility beyond medicinal applications .

Research Findings Summary

The following table summarizes key findings from recent studies on the biological activity of this compound:

Q & A

Basic Research Questions

Q. Q1. What experimental methods are recommended for synthesizing zirconium sulfate with high crystallinity, and how can purity be validated?

Methodological Answer: this compound can be synthesized via precipitation from sulfuric acid leach solutions. Key steps include:

- Adjusting pH to induce controlled precipitation (e.g., using NaOH or NH₃) .

- Characterizing crystallinity via X-ray diffraction (XRD), comparing experimental peaks (e.g., 2θ angles at 30.2°, 50.3°, and 60.1°) to reference standards like PDF#86-1449 for ZrO₂ phases to confirm phase purity .

- Purity validation via elemental analysis (e.g., ICP-OES) and thermal gravimetric analysis (TGA) to quantify sulfate content and hydration states .

Q. Q2. How does this compound’s stability in aqueous solutions vary with pH and temperature?

Methodological Answer:

- pH Dependency: Stability decreases in alkaline conditions (pH > 7) due to hydrolysis, forming Zr(OH)₄ precipitates. Acidic conditions (pH 1–3) enhance solubility but may promote sulfate ligand dissociation .

- Temperature Effects: Thermal decomposition occurs above 100°C, releasing SO₃ gas. Use TGA-DSC to monitor mass loss and phase transitions .

- Experimental Design: Employ batch experiments with controlled pH/temperature, followed by ICP-OES to measure Zr⁴⁺ and SO₄²⁻ concentrations .

Advanced Research Questions

Q. Q3. What mechanisms underlie this compound’s role as a catalyst in esterification reactions, and how can conflicting activity data be reconciled?

Methodological Answer:

- Catalytic Mechanism: Zr⁴⁺ acts as a Lewis acid, polarizing carbonyl groups. Sulfate ions stabilize intermediates via hydrogen bonding. Use FTIR and NMR to track intermediate species .

- Resolving Data Contradictions:

- Compare reaction conditions (e.g., solvent polarity, water content) that affect catalyst hydration and active site availability.

- Apply multivariate regression to identify dominant variables (e.g., temperature, catalyst loading) .

- Replicate studies using standardized protocols (e.g., ASTM E2079 for acid strength measurement) .

Q. Q4. How can this compound be integrated into metal-organic frameworks (MOFs) for enhanced proton conductivity, and what characterization techniques are critical?

Methodological Answer:

- Synthesis Strategy: Use this compound as a node in MOFs via solvothermal methods. For example, combine ZrCl₄ with sulfate-containing linkers (e.g., 2-sulfoterephthalic acid) .

- Characterization:

Q. Q5. What statistical approaches are recommended for analyzing contradictions in this compound’s toxicity data across in vitro and in vivo studies?

Methodological Answer:

- Meta-Analysis: Aggregate LD₅₀ data (e.g., rat oral LD₅₀ = 3.5 g/kg ) and apply random-effects models to account for interspecies variability.

- Dose-Response Modeling: Use PROAST software to compare thresholds for acute vs. chronic exposure .

- Study Design Critique: Assess confounding factors (e.g., particle size in inhalation studies) using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Q. Methodological Frameworks for Research Design

Q. Q6. How can the PICOT framework structure studies on this compound’s environmental impact?

Methodological Answer:

- Population: Aquatic ecosystems exposed to Zr(SO₄)₂ effluents.

- Intervention: Varying concentrations (10–100 ppm) over 30 days.

- Comparison: Control groups with unmodified water.

- Outcome: Biomarkers like algal growth inhibition or zebrafish mortality.

- Time: Acute (7-day) vs. chronic (30-day) exposure .

Propriétés

IUPAC Name |

zirconium(4+);disulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H2O4S.Zr/c2*1-5(2,3)4;/h2*(H2,1,2,3,4);/q;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXAUZSQITFJWPS-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Zr+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Zr(SO4)2, O8S2Zr | |

| Record name | ZIRCONIUM SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4837 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | zirconium(IV) sulfate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Zirconium(IV)_sulfate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0021466 | |

| Record name | Zirconium(IV) sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Anhydrous zirconium sulfate is a colorless microcrystalline solid. Zirconium sulfate is also obtained as a white crystalline tetrahydrate, ZrSO4.4H2O. Both forms are soluble in water and noncombustible. It is corrosive to aluminum. It is used in chemical analysis, as an additive for lubricants, and for many other uses., Liquid; Pellets or Large Crystals, Hygroscopic; [HSDB] Colorless solid; [CAMEO] White powder; [MSDSonline] | |

| Record name | ZIRCONIUM SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4837 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfuric acid, zirconium(4+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zirconium sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8487 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Crystalline solid. Converted to monohydrate at 100 °C, to anhydrous form at 380 °C; solubility in water at 18 °C: 52.5 g/100 g solution. A solution at room temperature deposits a solid on standing. The more dilute the solution the more rapid the decomposition /Zirconium sulfate tetrahydrate/, Soluble in water, Slightly soluble in ethanol | |

| Record name | ZIRCONIUM DISULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2530 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

3 at 68 °F (approx.) (USCG, 1999) - Denser than water; will sink, 3.22 g/cu cm, White tetragonal crystals; density: 2.80 g/cu cm. Very soluble in water /Zirconium sulfate tetrahydrate/, White crystalline powder; bulk density: 70 lb/cu ft; decomposes to monohydrate at 100 °C; soluble in water; slightly soluble in alcohol; insoluble in hydrocarbons; aqueous solutions are strongly acidic; aqueous solutions will precipitate potassium ions and amino acids from solution; aqueous solutions are decomposed by bases and heat. /Zirconium sulfate tetrahydrate/ | |

| Record name | ZIRCONIUM SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4837 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ZIRCONIUM DISULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2530 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystals | |

CAS No. |

14644-61-2, 14475-73-1 | |

| Record name | ZIRCONIUM SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4837 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfuric acid, zirconium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014475731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zirconium sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014644612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, zirconium(4+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zirconium(IV) sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zirconium sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.162 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZIRCONIUM SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01SJA33642 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ZIRCONIUM DISULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2530 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

410 °C | |

| Record name | ZIRCONIUM DISULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2530 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.